molecular formula C22H22F8N4O B10837087 [4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone

[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone

Katalognummer B10837087
Molekulargewicht: 510.4 g/mol
InChI-Schlüssel: GUCHXVVEHJYGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as US9434727, 93 is a small molecular drug with the chemical formula C22H22F8N4O. It is known for its potential therapeutic applications, particularly in targeting plasma retinol-binding protein (RBP4). This compound is characterized by its complex structure, which includes multiple fluorine atoms and a piperidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of US9434727, 93 involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The key steps in the synthesis include:

    Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling Reactions: The final steps involve coupling reactions to attach the various functional groups, including the phenyl and piperidine moieties.

Industrial Production Methods

Industrial production of US9434727, 93 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. Good Manufacturing Practices (GMP) are adhered to, ensuring the compound meets regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

US9434727, 93 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

US9434727, 93 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying fluorination reactions and the effects of fluorine on chemical reactivity.

    Biology: Investigated for its interactions with plasma retinol-binding protein (RBP4) and its potential role in modulating retinoid metabolism.

    Medicine: Explored for its therapeutic potential in treating conditions related to retinoid metabolism, such as certain types of cancer and metabolic disorders.

    Industry: Utilized in the development of new fluorinated compounds with improved pharmacokinetic properties

Wirkmechanismus

The mechanism of action of US9434727, 93 involves its interaction with plasma retinol-binding protein (RBP4). By binding to RBP4, the compound modulates the transport and metabolism of retinoids, which are essential for various biological processes. This interaction affects the signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases related to retinoid metabolism .

Vergleich Mit ähnlichen Verbindungen

US9434727, 93 can be compared with other similar compounds, such as:

  • US10072016, Compound 93
  • US10407433, Compound 93
  • US10913746, Compound 93
  • US11649240, Compound 93
  • US9777010, Compound 93

These compounds share structural similarities, particularly the presence of fluorinated piperidine rings. US9434727, 93 is unique due to its specific interaction with plasma retinol-binding protein (RBP4) and its potential therapeutic applications .

Eigenschaften

Molekularformel

C22H22F8N4O

Molekulargewicht

510.4 g/mol

IUPAC-Name

[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone

InChI

InChI=1S/C22H22F8N4O/c23-15-2-1-13(17(18(15)24)22(28,29)30)12-3-8-34(9-4-12)20(35)19-14-11-33(10-6-21(25,26)27)7-5-16(14)31-32-19/h1-2,12H,3-11H2,(H,31,32)

InChI-Schlüssel

GUCHXVVEHJYGON-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=C(C(=C(C=C2)F)F)C(F)(F)F)C(=O)C3=NNC4=C3CN(CC4)CCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.